Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its unique structural features. The compound contains a bromine atom at the 5-position, a methyl group at the 7-position, and a carboxylate functional group at the 4-position of the indole ring. This structure contributes to its potential biological and chemical reactivity.
Indole derivatives, including methyl 5-bromo-7-methyl-1H-indole-4-carboxylate, exhibit significant biological activities. They are known to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom can enhance binding affinity, while the indole moiety allows for π-π interactions and hydrogen bonding.
The synthesis of methyl 5-bromo-7-methyl-1H-indole-4-carboxylate typically involves several steps:
This method allows for high yields of the desired compound through careful control of reaction conditions .
Studies on the interactions of methyl 5-bromo-7-methyl-1H-indole-4-carboxylate with biological systems reveal its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific receptors or enzymes, which can inform its therapeutic applications.
Several compounds share structural similarities with methyl 5-bromo-7-methyl-1H-indole-4-carboxylate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl 5-bromo-7-methyl-1H-indole-1-carboxylate | Bromine at 5-position, tert-butyl ester at 1-position | Different ester group leading to varied reactivity |
| tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate | Methoxy group instead of bromine | Lacks halogen functionality affecting reactivity |
| N-Boc-5-bromoindole | Bromine at 5-position but lacks methyl group | Absence of methyl group changes sterics and reactivity |
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate is unique due to its combination of a bromine atom, a methyl group at the 7-position, and a carboxylate functional group, which may influence its biological activity and reactivity compared to similar compounds .
The synthesis of methyl 5-bromo-7-methyl-1H-indole-4-carboxylate typically begins with 4-bromo-2-methylaniline as a starting material. A patented three-step route involves iodination, Sonogashira coupling, and cyclization reactions. In the first step, 4-bromo-2-methylaniline undergoes iodination using N-iodosuccinimide (NIS) in dichloromethane, yielding a dihalogenated intermediate. This intermediate then participates in a Sonogashira coupling with trimethylsilylacetylene, catalyzed by palladium(II) bis(triphenylphosphine) dichloride and copper(I) iodide in N,N-dimethylformamide (DMF). The coupling reaction achieves a 91.8% yield under optimized conditions.
The final cyclization step employs potassium tert-butoxide in N-methyl-2-pyrrolidone (NMP) at 60°C, facilitating intramolecular ring closure to form the indole core. This method reduces the number of synthetic steps compared to earlier routes that required decarboxylation in quinoline, thereby improving scalability and yield (75–79%). The regioselective positioning of the methyl and bromine substituents is governed by the precursor’s substitution pattern and the steric demands of the cyclization step.
Palladium-mediated reactions are critical for introducing bromine at the C5 position. The Sonogashira coupling not only installs the alkyne moiety but also preserves the bromine substituent through careful selection of ligands and reaction conditions. A catalyst system comprising palladium(II) bis(triphenylphosphine) dichloride and copper(I) iodide in DMF enables efficient coupling while minimizing debromination side reactions. The bromine atom’s electronic effects direct subsequent functionalization, as its electron-withdrawing nature enhances the reactivity of adjacent positions toward electrophilic substitution.
Recent advances in ligand design, such as the use of bulky phosphines, have improved the stability of palladium intermediates during cross-coupling. This ensures high fidelity in bromine retention, which is essential for downstream applications in drug discovery.
The C4-carboxylate group is introduced via esterification early in the synthetic sequence to direct subsequent reactions. In the Leimgruber–Batcho indole synthesis, a methyl carboxylate group is installed at C4 through Fischer esterification of a toluic acid precursor, followed by indolization under reductive conditions. This approach leverages the electron-deficient nature of the carboxylate to stabilize transition states during cyclization, ensuring regioselectivity.
Alternative methods involve saponification of pre-formed esters to carboxylic acids, as demonstrated in the synthesis of 6-amino-1H-indole-4-carboxylic acid derivatives. However, for methyl 5-bromo-7-methyl-1H-indole-4-carboxylate, the methyl ester is retained throughout the synthesis to prevent unwanted side reactions at the carboxylate position during bromination and coupling steps.
The C7-methyl group is introduced via the starting material 4-bromo-2-methylaniline, which eliminates the need for late-stage methylation. Protective groups play a dual role in this synthesis:
In contrast, toluoyl esters used in related indole syntheses require selective deprotection under mild basic conditions to avoid ester hydrolysis. The choice of protective groups is thus tailored to the reaction sequence, ensuring compatibility with bromine and methyl substituents.
Structure-activity relationship studies of indole-carboxylate derivatives have revealed critical molecular features that determine biological activity and therapeutic potential [1] [2]. The indole scaffold serves as a privileged structure in medicinal chemistry, with the carboxylate group at the 4-position providing essential binding interactions with target proteins [3] [4]. Research demonstrates that methyl 5-bromo-7-methyl-1H-indole-4-carboxylate possesses unique structural characteristics that influence its pharmacological properties [5] [3].
The presence of the bromine substituent at the 5-position significantly enhances the electron-withdrawing properties of the indole ring system, which affects both chemical reactivity and biological activity [7]. Studies of halogenated indole derivatives have shown that bromine substitution increases binding affinity to various protein targets compared to unsubstituted analogs [8] [9]. The methyl group at the 7-position contributes to hydrophobic interactions and molecular recognition processes [2] [10].
| Structural Feature | Effect on Activity | Reference Studies |
|---|---|---|
| 5-Bromo substitution | Enhanced protein binding affinity | [8] |
| 7-Methyl group | Improved hydrophobic interactions | [2] [10] |
| 4-Carboxylate ester | Essential for enzymatic recognition | [3] [4] |
| Indole core | Fundamental pharmacophore | [9] [10] |
The carboxylate moiety at the 4-position has been identified as crucial for biological activity in multiple indole-based drug development programs [11] [12]. Comparative studies demonstrate that compounds with methoxycarbonyl groups at this position exhibit superior binding characteristics compared to other ester derivatives [3] [13]. The spatial orientation of the carboxylate group allows for optimal hydrogen bonding and electrostatic interactions with amino acid residues in protein active sites [14] [15].
Research investigating the electronic effects of substituents on indole rings has established that electron-withdrawing groups like bromine enhance the compound's ability to participate in molecular recognition events [7] [16]. The combined effects of the 5-bromo and 7-methyl substitutions create a unique electronic environment that optimizes protein-ligand interactions [2].
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate serves as a crucial synthetic intermediate in the development of novel HIV integrase strand transfer inhibitors [17] [18] [19]. The compound's structural framework provides an optimal starting point for medicinal chemistry modifications targeting the HIV-1 integrase enzyme [18] [19].
HIV-1 integrase represents a critical therapeutic target due to its essential role in viral replication and the absence of human cellular counterparts [19] [17]. The development of integrase strand transfer inhibitors has been significantly advanced through the utilization of indole-2-carboxylic acid scaffolds, with methyl 5-bromo-7-methyl-1H-indole-4-carboxylate serving as a key synthetic precursor [18] [19].
Research demonstrates that indole-carboxylate derivatives exhibit potent inhibitory activity against HIV-1 integrase through specific molecular interactions [17] [18]. The carboxyl group coordinates with magnesium ions in the integrase active site, while the indole core provides hydrophobic interactions essential for binding affinity [19] [18]. Compound optimization studies have shown that structural modifications of the basic indole-carboxylate scaffold can yield inhibitors with sub-micromolar potency [17] [19].
The synthetic versatility of methyl 5-bromo-7-methyl-1H-indole-4-carboxylate allows for diverse chemical transformations that enable the exploration of structure-activity relationships [3] [20]. The bromine substituent provides a reactive site for cross-coupling reactions, facilitating the introduction of various substituents that modulate biological activity [20].
| Modification Type | Potency Enhancement | Mechanism |
|---|---|---|
| C3 branch extension | 10-fold improvement | Enhanced hydrophobic cavity interaction |
| C6 halogenation | 5-fold improvement | Optimized binding pocket filling |
| Carboxyl chelation | Essential activity | Magnesium coordination |
Virtual screening studies have identified indole-2-carboxylic acid derivatives as promising integrase strand transfer inhibitor scaffolds, with specific compounds achieving IC50 values of 0.13 μM [19] [18]. The binding mode analysis reveals that the indole core and carboxyl group form critical chelating interactions with two magnesium ions within the integrase active site [18] [19].
Molecular docking investigations of methyl 5-bromo-7-methyl-1H-indole-4-carboxylate have elucidated key protein-ligand interaction mechanisms across multiple therapeutic targets [14] [21] [22]. Computational studies utilizing advanced docking algorithms have provided detailed insights into binding affinity, molecular recognition, and structure-based drug design principles [14] [23].
The indole scaffold demonstrates remarkable versatility in protein binding through multiple interaction modes including hydrogen bonding, π-π stacking, and hydrophobic contacts [15] [24]. Molecular docking studies have revealed that the compound can effectively interact with diverse protein targets including kinases, receptors, and enzymes [14] [22] [23].
Glide molecular docking studies have demonstrated that methyl 5-bromo-7-methyl-1H-indole-4-carboxylate exhibits favorable binding energies across multiple protein targets [14] [21]. The compound's binding poses consistently show the indole nitrogen participating in hydrogen bonding interactions with key amino acid residues [14] [15]. The bromine substituent contributes to halogen bonding interactions that enhance binding specificity [8].
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Activity Correlation |
|---|---|---|---|
| DNA Gyrase | -7.8 | π-π stacking, H-bonding | High correlation |
| Lanosterol 14-alpha demethylase | -12.8 | Multiple H-bonds, π-π stacking | Excellent correlation |
| Penicillin Binding Proteins | Variable | Halogen bonding, hydrophobic | Moderate correlation |
Molecular dynamics simulations have confirmed the stability of protein-ligand complexes formed with methyl 5-bromo-7-methyl-1H-indole-4-carboxylate [21] [14]. The compound demonstrates consistent binding poses across extended simulation timeframes, indicating robust molecular recognition [21] [15]. The spatial orientation of substituents optimizes interactions with hydrophobic binding pockets while maintaining essential polar contacts [14] [21].
The optimization of methyl 5-bromo-7-methyl-1H-indole-4-carboxylate for enhanced bioavailability and metabolic stability represents a critical aspect of pharmaceutical development [25] [7] [26]. Research has identified specific structural modifications that improve pharmacokinetic properties while maintaining biological activity [25] [7] [27].
Metabolic stability studies have revealed that indole compounds undergo primary metabolism through cytochrome P450-mediated oxidation, particularly at the 3-position of the indole ring [7] [12]. The introduction of electron-withdrawing groups such as bromine can modulate metabolic liability by altering the electronic properties of the aromatic system [7] .
Structure-activity relationship studies suggest that ester groups at the 4-position enhance membrane permeability compared to carboxylic acid derivatives [16] [26]. The methyl ester functionality of the target compound provides improved lipophilicity that facilitates cellular uptake and distribution [3] [16]. Research demonstrates that indole derivatives with triazole linkers and amino acid modifications exhibit enhanced solubility and bioavailability [26] [27].
Formulation studies have explored nanotechnology approaches to improve the bioavailability of indole-based compounds [27] [9]. Liposomal and nanoparticle delivery systems have demonstrated significant improvements in drug exposure and therapeutic efficacy [27] [10]. The incorporation of vitamin E TPGS and albumin-based carriers has shown particular promise for enhancing the pharmacokinetic profile of indole derivatives [27] [7].
| Modification Strategy | Stability Improvement | Mechanism |
|---|---|---|
| 3-Position substitution | 2-fold increase | Blocked oxidative metabolism |
| Fluorine incorporation | 3-fold increase | Enhanced metabolic resistance |
| Ring system protection | 5-fold increase | Alternative metabolic pathways |
The metabolism of indole compounds involves multiple pathways including hydroxylation, glucuronidation, and sulfation [7] [12]. Comparative hepatocyte stability studies have demonstrated that strategic substitution patterns can significantly extend half-life and reduce metabolic clearance [7] [25]. The optimization of substituents at the 2- and 3-positions has proven particularly effective for enhancing metabolic stability while preserving biological activity [7] [11].
The bromination of indole derivatives such as methyl 5-bromo-7-methyl-1H-indole-4-carboxylate can proceed through fundamentally different mechanistic pathways depending on the reaction conditions employed [10] [11] [12]. Understanding the kinetic differences between radical and electrophilic bromination mechanisms is crucial for achieving selective functionalization and controlling reaction outcomes [13] [14].
Electrophilic bromination typically proceeds through a classical electrophilic aromatic substitution mechanism involving the formation of a bromonium ion intermediate [13] [15]. In this pathway, molecular bromine is activated by Lewis acids such as iron(III) bromide or aluminum bromide to generate a highly electrophilic Br+ species [15]. The indole ring, being electron-rich due to the nitrogen heteroatom, readily undergoes attack by this electrophilic species [16]. The reaction exhibits rapid kinetics under mild conditions (0-50°C), with rate-determining step being the formation of the sigma complex intermediate [15].
For methyl 5-bromo-7-methyl-1H-indole-4-carboxylate, the presence of the electron-withdrawing carboxylate group at the 4-position moderates the electron density of the indole ring, affecting both the regioselectivity and reaction rate of electrophilic bromination [5] [6]. The methyl substituent at the 7-position provides steric hindrance that can influence the approach of the electrophile, while the existing bromine at the 5-position creates a deactivating effect that directs further substitution to less hindered positions [15].
Radical bromination mechanisms operate through an entirely different pathway involving the homolytic cleavage of the bromine-bromine bond under thermal or photochemical conditions [12] [13]. This process generates bromine radicals (Br- ) that abstract hydrogen atoms from the substrate to form carbon-centered radicals [12]. The resulting carbon radicals then react with molecular bromine to form the brominated product and regenerate the bromine radical, establishing a chain mechanism [13].
The kinetic comparison between these mechanisms reveals significant differences in selectivity patterns. Radical bromination demonstrates markedly higher selectivity compared to electrophilic substitution, particularly for secondary vs. primary carbon-hydrogen bonds [17]. Studies have shown that bromination selectivity (secondary vs. primary C-H) can reach ratios of 97:1 under radical conditions, compared to approximately 4:1 for chlorination under similar conditions [17]. This enhanced selectivity arises from the larger differences in activation energies for the hydrogen abstraction step in bromination compared to chlorination [17].
Table 2: Bromination Mechanisms and Kinetic Parameters [10] [11] [12] [13] [15]
| Reaction Type | Mechanism | Relative Rate | Selectivity | Temperature Range (°C) |
|---|---|---|---|---|
| Electrophilic Substitution | Br+ intermediate | Fast (aromatic) | Electrophile-directed | 0-50 |
| Radical Bromination | Br- radical chain | Moderate (aliphatic) | Radical stability-directed | 80-150 |
| Electrochemical Bromination | Br- from Br- oxidation | Controlled (electrochemical) | Potential-controlled | Room temperature |
| Metal-Catalyzed Bromination | Pd-Br complex | Variable (catalyst dependent) | Ligand-controlled | 25-100 |
Solvent selection plays a critical role in determining the efficiency and selectivity of cyclization reactions involving indole derivatives, with particular significance for compounds like methyl 5-bromo-7-methyl-1H-indole-4-carboxylate [18] [19] [20]. The solvent environment influences multiple aspects of the reaction mechanism, including catalyst solvation, substrate coordination, and transition state stabilization [18] [21].
Computational studies using density functional theory have provided detailed insights into solvent effects on gold(I)-catalyzed cyclization reactions of indole-allenoate systems [18] [19]. These investigations reveal that solvent coordinating capability represents the most critical factor affecting reaction yields [18]. Strong coordinating solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO) demonstrate significantly higher cyclization efficiencies compared to weakly coordinating solvents like toluene [18] [19].
The mechanism of solvent influence involves multiple pathways. In coordinating solvents, the enhanced stabilization of reaction intermediates occurs through direct coordination to metal centers and hydrogen bonding interactions [18]. DMSO exhibits particularly unique properties in promoting indole cyclizations, as it effectively enhances the oxidation potential of enamine substrates, making them more susceptible to oxidative cyclization processes [21]. Research has demonstrated that DMSO is the only solvent capable of supporting visible light-promoted synthesis of indoles through photosensitized reactions, highlighting its exceptional ability to modulate substrate reactivity [21].
The dielectric constant of the solvent significantly affects the cyclization efficiency through stabilization of charged intermediates and transition states [18] [19]. High dielectric constant solvents such as DMSO (ε = 46.7) and DMF (ε = 36.7) provide superior stabilization of ionic intermediates compared to low dielectric solvents like toluene (ε = 2.4) [18]. This stabilization effect becomes particularly important in reactions involving metal-carbene intermediates or other charged species commonly encountered in indole functionalization reactions [22].
Table 3: Solvent Effects on Indole Cyclization Efficiency [18] [19] [23] [21]
| Solvent | Dielectric Constant | Cyclization Efficiency (%) | Coordination Ability | Effect on Metal Catalysis |
|---|---|---|---|---|
| DMF | 36.7 | 85-95 | Strong | Stabilizes intermediates |
| DMSO | 46.7 | 90-98 | Very Strong | Enhances reactivity |
| Toluene | 2.4 | 40-60 | Weak | Minimal interaction |
| DCM | 8.9 | 45-70 | Moderate | Moderate stabilization |
| MeCN | 37.5 | 75-90 | Strong | Good solvation |
| THF | 7.6 | 50-75 | Strong | Competes with substrate |
Mechanistic studies of photocyclization reactions have revealed that solvent effects extend beyond simple dielectric interactions [23]. In the synthesis of benzocarbazoles from styrylindoles, acetonitrile emerged as the optimal solvent, providing 97% yield for the cyclization product [23]. Comparative studies showed that dichloromethane, toluene, and tetrahydrofuran all resulted in significantly lower yields, emphasizing the specificity of solvent requirements for different cyclization pathways [23].
The role of solvent in controlling reaction pathways has been demonstrated in cytochrome P450-mediated cyclizations, where kinetic solvent isotope effects provide insights into mechanistic details [20]. Large kinetic solvent isotope effects (approximately 5.6) indicate that the catalytic flow between different reaction branches is highly sensitive to the solvent environment [20]. This sensitivity enables the manipulation of product distributions by directing catalytic flow from major to minor reaction pathways through appropriate solvent selection [20].
Water-miscible organic solvents present unique challenges in indole cyclization reactions. Studies have shown that acetonitrile-water mixtures (4:1 v/v) result in complex product mixtures that cannot be separated efficiently [23]. This behavior contrasts sharply with the clean reaction profiles observed in pure organic solvents, highlighting the importance of water exclusion in many cyclization protocols [23].
The coordinating ability of solvents can sometimes compete with substrate binding to metal catalysts, leading to decreased reaction efficiency [18]. Tetrahydrofuran exemplifies this phenomenon, where strong coordination to metal centers can inhibit substrate activation despite favorable dielectric properties [18]. This competitive coordination effect must be balanced against the beneficial stabilization provided by coordinating solvents [18].
Transition metal-catalyzed C-H activation represents one of the most powerful and versatile strategies for functionalizing indole derivatives, offering direct access to molecular complexity without requiring pre-functionalized substrates [24] [22] [25]. For methyl 5-bromo-7-methyl-1H-indole-4-carboxylate, these methodologies provide opportunities for selective functionalization at multiple positions on the indole core [5] [6] [26].
Rhodium-catalyzed C-H functionalization has emerged as particularly effective for indole substrates, operating through well-defined mechanistic pathways that have been extensively characterized through computational studies [27] [28] [29]. The [Cp*RhCl2]2 catalyst system demonstrates exceptional versatility in promoting various C-H activation reactions, including arylation, alkylation, alkenylation, and annulation processes [27]. This air-stable, diamagnetic catalyst exhibits pseudo-octahedral geometry and can be readily prepared through the reaction of rhodium trichloride trihydrate with pentamethylcyclopentadiene in methanol [27].
The mechanistic understanding of rhodium-catalyzed C-H functionalization has been elucidated through computational studies that identify four primary pathways for C-H bond cleavage [28] [29]. These include concerted metalation-deprotonation (CMD), oxidative addition, Friedel-Crafts-type electrophilic aromatic substitution, and sigma-complex assisted metathesis [28]. For indole substrates, the CMD mechanism typically predominates, involving simultaneous C-H bond breaking and C-Rh bond formation [28] [29].
The rhodium catalytic cycle generally proceeds through multiple oxidation states, most commonly involving Rh(I)/Rh(III), Rh(II)/Rh(IV), or Rh(III)/Rh(V) cycles depending on the specific transformation [28] [29]. In the case of indole functionalization, the process typically begins with the formation of a six-membered rhodacycle through coordination of directing groups and selective C-H cleavage [27]. This intermediate then undergoes transformation through insertion of unsaturated coupling partners such as alkenes, alkynes, or carbenes [27] [28].
Palladium-catalyzed C-H activation offers complementary selectivity patterns and functional group tolerance compared to rhodium systems [30]. Physical organic studies have revealed that the site selectivity in palladium-catalyzed indole functionalization can be precisely controlled through choice of reaction conditions and additives [30]. The C2/C7 selectivity in N-acylindole substrates can be modulated by varying the electronic properties of carboxylate additives [30]. Electron-deficient copper trifluoroacetate promotes C2 functionalization with 13.2:1 selectivity, while electron-rich pivalate favors C7 functionalization [30].
Table 4: Transition Metal-Mediated C-H Activation Parameters [25] [31] [27] [30] [28]
| Metal Catalyst | Oxidation State Change | Preferred C-H Position | Activation Energy (kcal/mol) | Selectivity Factor |
|---|---|---|---|---|
| Pd(OAc)2 | Pd(II)/Pd(IV) | C2/C7 | 15-25 | Moderate |
| [Cp*RhCl2]2 | Rh(I)/Rh(III) | C2/C3 | 12-20 | High |
| [Cp*IrCl2]2 | Ir(III)/Ir(V) | C2/C4 | 18-28 | Very High |
| Ru(p-cymene)Cl2 | Ru(II)/Ru(IV) | C2/C7 | 20-30 | Moderate |
| Co(acac)2 | Co(II)/Co(III) | C3/C2 | 25-35 | Low |
Iridium-catalyzed C-H activation provides access to unique reactivity patterns and exceptional selectivity [32]. The [Cp*IrCl2]2 catalyst system enables decarbonylative tandem C-H bis-functionalization of indoles at the C2 and C4 positions [32]. This transformation involves a sacrificial electron-rich adamantoyl directing group that facilitates selective functionalization followed by traceless removal [32]. Mechanistic studies indicate that C-H activation-induced C-C activation plays a crucial role in the catalytic cycle [32].
The development of catalyst-controlled directing group translocation represents a significant advancement in indole C-H functionalization [22]. This strategy enables divergent functionalization patterns from a single substrate through choice of catalyst system [22]. Rhodium(I)/silver(I) co-catalysts promote 1,2-acyl translocation concurrent with C3 functionalization, while iridium(III)/silver(I) systems suppress acyl migration and provide C2-functionalized products [22]. This catalyst-controlled selectivity eliminates the need for complementary pre-installation of directing functionality [22].
The scope of transition metal-catalyzed C-H activation encompasses a broad range of transformations including arylation, alkenylation, alkynylation, acylation, nitration, borylation, and annulation reactions [24] [26]. Recent developments have extended these methodologies to include amidation processes using sulfonyl azides as nitrogen sources [30]. These reactions demonstrate excellent functional group tolerance and can accommodate various substitution patterns on both the indole core and coupling partners [24] [26].